molecular formula C14H10N2O3S B11483403 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11483403
M. Wt: 286.31 g/mol
InChI Key: ZKJIJEJGBCDVAU-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole, thiophene, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid hydrazide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The benzodioxole and thiophene moieties contribute to the compound’s overall electronic properties, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene moiety.

    3-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-ylmethyl)-1,2,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.

    3-(1,3-Benzodioxol-5-yl)-5-(furan-2-ylmethyl)-1,2,4-oxadiazole: Features a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene moiety in 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole imparts unique electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H10N2O3S/c1-2-10(20-5-1)7-13-15-14(16-19-13)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2

InChI Key

ZKJIJEJGBCDVAU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=CC=CS4

Origin of Product

United States

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